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Compound of Interest

3-(3,5-Difluorophenyl)propionic
Compound Name: o
aci

Cat. No.: B1306940

This technical guide provides a comprehensive structural analysis of 3-(3,5-
Difluorophenyl)propionic acid, tailored for researchers, scientists, and professionals in drug
development. The document outlines the compound's physicochemical properties, a detailed
synthesis protocol, and an extensive theoretical spectroscopic analysis.

Physicochemical and Structural Data

3-(3,5-Difluorophenyl)propionic acid, a derivative of aryl propionic acid, possesses distinct
chemical features due to its difluorinated phenyl ring. The key physicochemical properties are
summarized in the table below.
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Property Value Source(s)
Molecular Formula CoHsF202 [1]
Molecular Weight 186.16 g/mol [1]
Physical Form Solid [1]
Melting Point 59-61 °C [1]
CAS Number 84315-24-2 [1]
SMILES String OC(=0)CCclcc(F)cc(F)cl [1]
InChi Key SAAKANGUQMVTHQ- (]

UHFFFAOYSA-N

Note: Experimental data for boiling point and solubility in common solvents are not readily
available in the public literature.

Synthesis Protocol

A common method for the synthesis of 3-(3,5-Difluorophenyl)propionic acid is through the
catalytic hydrogenation of its unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid.

Experimental Protocol: Hydrogenation of 3-(3,5-
difluorophenyl)propenoic acid

Materials:

o 3-(3,5-difluorophenyl)propenoic acid

10% Palladium on carbon (Pd/C)

Tetrahydrofuran (THF)

Ethyl acetate

Hydrogen gas (Hz)
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« Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
e Rotary evaporator

o High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

e Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3-(3,5-
difluorophenyl)propenoic acid (0.0435 mol) in 100 ml of tetrahydrofuran is prepared.

o Catalyst Addition: A slurry of 1.5 g of 10% palladium on carbon in ethyl acetate is carefully
added to the reaction vessel.

o Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is
then shaken under a hydrogen pressure of 50 psi for 4 hours.

o Work-up: Upon completion of the reaction, the mixture is filtered to remove the palladium on

carbon catalyst.

« |solation: The filtrate is concentrated under reduced pressure using a rotary evaporator to
yield the final product, 3-(3,5-Difluorophenyl)propionic acid, as a yellow oil which solidifies

upon standing.[2]
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Synthesis Workflow of 3-(3,5-Difluorophenyl)propionic Acid

Starting Material

3-(3,5-difluorophenyl)propenoic acid

THF, Ethyl Acetate

Reaction

Catalytic Hydrogenation
(10% Pd/C, H2, 50 psi)

Filtration & Concentration

Product

y
3-(3,5-Difluorophenyl)propionic acid

Click to download full resolution via product page

A flowchart illustrating the synthesis of 3-(3,5-Difluorophenyl)propionic acid.

Spectroscopic Structural Analysis (Theoretical)

Due to the lack of publicly available experimental spectra, this section provides a theoretical
analysis of the expected spectroscopic features of 3-(3,5-Difluorophenyl)propionic acid
based on its structure.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show four distinct signals:
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e Aromatic Protons (H-2', H-4', H-6'): The proton at the 4'-position will appear as a triplet of
triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons
at the 2' and 6' positions. The protons at the 2' and 6' positions will appear as a doublet of
doublets or a multiplet. These aromatic protons are expected in the range of 4 6.5-7.5 ppm.

o Methylene Protons (a to COOH): The two protons on the carbon adjacent to the carboxyl
group will appear as a triplet, coupled to the adjacent methylene group, in the range of & 2.5-
2.9 ppm.

o Methylene Protons (3 to COOH): The two protons on the carbon adjacent to the phenyl ring
will appear as a triplet, coupled to the other methylene group, in the range of 4 2.8-3.2 ppm.

o Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl
group, typically in the range of & 10-12 ppm.

3C NMR Spectroscopy

The 3C NMR spectrum is expected to show seven signals:

e Carbonyl Carbon: A signal for the carboxylic acid carbonyl group, expected in the range of &
170-180 ppm.

e Aromatic Carbons: Four signals for the aromatic carbons. The carbons bonded to fluorine (C-
3" and C-5") will show a large one-bond C-F coupling constant and are expected to be
downfield. The other aromatic carbons (C-1', C-2', C-4', C-6") will also have distinct chemical
shifts. The aromatic region is typically & 100-165 ppm.

» Methylene Carbons: Two signals for the two aliphatic methylene carbons, expected in the
range of & 25-40 ppm.

F NMR Spectroscopy

The 1°F NMR spectrum is expected to show a single signal for the two equivalent fluorine
atoms on the phenyl ring. This signal will likely be a multiplet due to coupling with the aromatic
protons. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm
relative to CFCls.
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Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

O-H Stretch: A broad band from approximately 2500-3300 cm~1, characteristic of the
carboxylic acid O-H stretching.

e C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm~1.

e C=0 Stretch: A strong, sharp absorption band around 1700-1725 cm~1 for the carbonyl
group of the carboxylic acid.

o C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm~2.

e C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1 region.

Mass Spectrometry

In mass spectrometry with electron ionization (EI-MS), the following would be expected:

e Molecular lon Peak (M*): A peak at m/z = 186, corresponding to the molecular weight of the
compound.

» Fragmentation Patterns: Common fragmentation would involve the loss of the carboxyl group
(-COOH, 45 Da) and potentially cleavage of the propionic acid side chain.
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Logical Flow for Structural Elucidation

Unknown Compound
(e.g., from synthesis)

Mlecular Weight ldentify Functional Groups Determine Connectivity
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l

Structure Confirmation of
3-(3,5-Difluorophenyl)propionic acid

Click to download full resolution via product page

A diagram showing the logical workflow for structural analysis.

Potential Biological Activity

While no specific biological activity or mechanism of action has been documented for 3-(3,5-
Difluorophenyl)propionic acid in the searched literature, its structural class, aryl propionic
acid derivatives, is well-known in pharmacology. Many compounds in this class are non-
steroidal anti-inflammatory drugs (NSAIDSs).

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX)
enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of
prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that 3-
(3,5-Difluorophenyl)propionic acid could exhibit similar inhibitory activity on COX enzymes,
but this would require experimental validation.

Given its structure, this compound could be a candidate for investigation in areas such as:
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e Anti-inflammatory therapies
e Analgesic drug development
o Antipyretic research

Further research, including in vitro enzyme assays and in vivo studies, would be necessary to
determine the specific biological activities and pharmacological profile of 3-(3,5-
Difluorophenyl)propionic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1.3-(3,5-—HAE)RME 97% | Sigma-Aldrich [sigmaaldrich.com]
e 2. acdlabs.com [acdlabs.com]

» To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3,5-
Difluorophenyl)propionic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306940#3-3-5-difluorophenyl-propionic-acid-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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